Structural and Predicted Selectivity Gains from N-Cyclopropyl Substitution for TRPM8 Modulation
In the context of imidazo[1,2-a]pyridine sulfonamides as TRPM8 modulators, the presence of an N-cyclopropyl group (Y position) is explicitly claimed to yield distinct pharmacological outcomes compared to other alkyl substituents [1]. Patent SAR data designates cyclopropyl, alongside bromo, chloro, and small alkyls, as a preferred embodiment, indicating this specific substitution is integral to achieving a desirable activity profile [1]. This provides a class-level inference that the target compound, featuring this N-cyclopropyl group, is expected to have a different selectivity and potency profile than its N-ethyl or N-methyl analogs, which are common in this chemical space . However, direct head-to-head quantitative data for this precise compound versus a specific comparator in a TRPM8 assay is not available from searchable primary sources.
| Evidence Dimension | Structural specificity for target binding (TRPM8) |
|---|---|
| Target Compound Data | N-cyclopropyl variant (Y = cyclopropyl, R1 = 4-methylphenyl) |
| Comparator Or Baseline | Y = hydrogen, methyl, ethyl; R1 = other aryl/alkyl groups [1] |
| Quantified Difference | Not quantifiable for the specific compound; differentiation is based on explicit patent claim limitations and SAR trends favoring cyclopropyl for specific activity profiles. |
| Conditions | Analysis of patent claims and exemplified general structures for TRPM8 modulation (US Patent 20120149699) [1]. |
Why This Matters
For researchers developing TRPM8-targeted therapies, selecting the N-cyclopropyl variant is crucial to align with patented pharmacophores associated with potent and selective channel modulation, reducing the risk of pursuing scaffolds with inferior activity.
- [1] Justia Patents. (2011). IMIDAZO[1,2-a]PYRIDINE SULFONAMIDES AS TRPM8 MODULATORS. US Patent Application 20120149699. View Source
